

Application Notes and Protocols: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

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Compound of Interest

Compound Name: 6-Amino-1,3-dipropyl-5-nitrosouracil

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Abstract

This document provides a detailed protocol for the synthesis of **6-Amino-1,3-dipropyl-5-nitrosouracil**, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 6-Amino-1,3-dipropyluracil, followed by a nitrosation reaction. While specific literature on the dipropyl derivative is limited, the protocol is based on the well-established synthesis of the analogous 6-amino-1,3-dimethyl-5-nitrosouracil. This document offers a comprehensive guide for the laboratory synthesis and includes key data and a visual representation of the workflow.

Introduction

Uracil derivatives are a class of compounds with significant biological activity and are pivotal precursors in the synthesis of various therapeutic agents.^{[1][2]} The title compound, **6-Amino-1,3-dipropyl-5-nitrosouracil**, features a pyrimidine-2,4(1H,3H)-dione backbone with propyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. This arrangement of functional groups imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules, potentially including purine derivatives and other biologically active heterocyclic systems. The methodological approach

presented herein is adapted from the established synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil, which involves the nitrosation of the corresponding 6-aminouracil precursor.[3]

Compound Data

A summary of the key quantitative data for the precursor and the final product is presented in Table 1.

Table 1: Physicochemical Data of Precursor and Final Product

Property	6-Amino-1,3-dipropyluracil (Precursor)	6-Amino-1,3-dipropyl-5-nitrosouracil (Product)
CAS Number	41862-14-0[4]	81250-33-1[5]
Molecular Formula	$C_{10}H_{17}N_3O_2$ [4]	$C_{10}H_{16}N_4O_3$ [5]
Molecular Weight	211.26 g/mol [4]	240.26 g/mol [5]
Appearance	Solid[4]	-
Melting Point	134-139 °C[4]	-

Note: Experimental data for the final product's appearance and melting point are not readily available in the cited literature.

Experimental Protocols

The synthesis of **6-Amino-1,3-dipropyl-5-nitrosouracil** is achieved in two main experimental stages, as detailed below.

Part 1: Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

This protocol is adapted from general methods for the synthesis of 6-aminouracil derivatives.[6]

Materials:

- Cyanoacetic acid

- 1,3-Dipropylurea
- Acetic anhydride
- Sodium ethoxide
- Ethanol
- Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dipropylurea in anhydrous ethanol.
- To this solution, add a stoichiometric equivalent of sodium ethoxide.
- In a separate flask, prepare a solution of cyanoacetic acid in acetic anhydride.
- Slowly add the cyanoacetic acid solution to the 1,3-dipropylurea solution with continuous stirring.
- Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.
- Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-Amino-1,3-dipropyluracil.

Part 2: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil (Final Product)

This protocol is based on the nitrosation of the analogous 6-amino-1,3-dimethyluracil.[\[3\]](#)

Materials:

- 6-Amino-1,3-dipropyluracil
- Hydrochloric acid (HCl) or Acetic acid
- Sodium nitrite (NaNO₂)
- Distilled water
- Ice bath

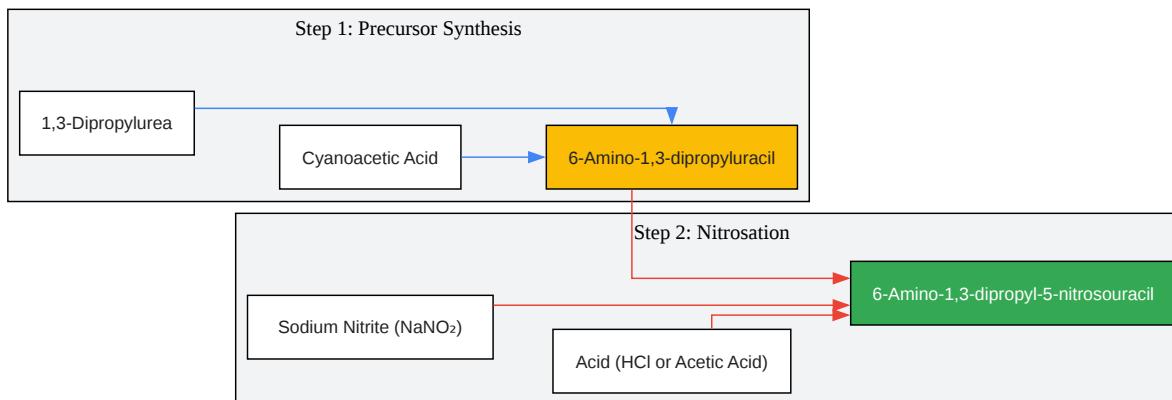
Procedure:

- Suspend 6-Amino-1,3-dipropyluracil in a mixture of water and a catalytic amount of either hydrochloric acid or acetic acid in a beaker.
- Cool the suspension to 0-5 °C using an ice bath with constant stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- Add the sodium nitrite solution dropwise to the cooled suspension of 6-Amino-1,3-dipropyluracil over a period of 30 minutes. Maintain the temperature below 10 °C.
- A distinctively colored precipitate of **6-Amino-1,3-dipropyl-5-nitrosouracil** should form.
- Continue stirring the reaction mixture in the ice bath for an additional hour after the addition is complete.
- Isolate the solid product by filtration.
- Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.
- Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from an appropriate solvent such as an ethanol/water mixture.

[3]

Synthesis Workflow

The overall synthesis pathway is depicted in the following diagram.



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Caption: Synthesis workflow for **6-Amino-1,3-dipropyl-5-nitrosouracil**.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Perform all reactions in a well-ventilated fume hood.
- Nitrosating agents and nitroso compounds are potentially mutagenic and should be handled with extreme care.
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document outlines a detailed and practical protocol for the synthesis of **6-Amino-1,3-dipropyl-5-nitrosouracil**. By providing clear, step-by-step instructions, along with essential data and a visual workflow, this guide serves as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. The described methodology, based on established chemical principles, enables the reliable preparation of this compound for further investigation and application.

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